For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-tert-Butoxycarbonyl-D-glutamic acid (BOC-D-GLU-OH)
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-glutamic acid (BOC-D-GLU-OH), a crucial derivative of the amino acid D-glutamic acid. This compound is widely utilized as a fundamental building block in the fields of peptide synthesis and pharmaceutical research. Its protected nature allows for the controlled and sequential assembly of amino acids to form complex peptide chains, which are pivotal in the development of novel therapeutics.
Core Chemical and Physical Properties
BOC-D-GLU-OH is a white to off-white solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, facilitating its use in various synthetic protocols.
Data Presentation
A summary of the key quantitative data for BOC-D-GLU-OH and its related derivatives is presented below for easy comparison.
| Property | Value | References |
| BOC-D-GLU-OH | ||
| Molecular Formula | C₁₀H₁₇NO₆ | [1][2][3][4] |
| Molecular Weight | 247.25 g/mol | [1][2][3] |
| CAS Number | 34404-28-9 | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 108-115 °C (decomposes) | [3] |
| Optical Rotation ([α]20/D) | +15.5° (c=1 in MeOH) | [3] |
| Boc-D-Glu(OtBu)-OH | ||
| Molecular Formula | C₁₄H₂₅NO₆ | [5][6] |
| Molecular Weight | 303.35 g/mol | [5][6] |
| CAS Number | 104719-63-3 | [5][6] |
| Boc-D-Glu(OBzl)-OH | ||
| Molecular Formula | C₁₇H₂₃NO₆ | [7] |
| Molecular Weight | 337.4 g/mol | [7] |
| CAS Number | 35793-73-8 | [7] |
| Boc-D-Glu-OMe | ||
| Molecular Formula | C₁₁H₁₉NO₆ | [8] |
| Molecular Weight | 261.4 g/mol | [8] |
| CAS Number | 55227-00-4 | [8] |
| Boc-D-Glu-OFm | ||
| Molecular Formula | C₂₄H₂₇NO₆ | [9] |
| Molecular Weight | 425.48 g/mol | [9] |
| CAS Number | 214630-10-1 | [9] |
Applications in Research and Drug Development
BOC-D-GLU-OH is a valuable component in the synthesis of peptides and peptidomimetics. The presence of the D-enantiomer can confer increased metabolic stability to the resulting peptide by making it resistant to enzymatic degradation.[10]
Key applications include:
-
Peptide Synthesis : It serves as a protected amino acid for incorporation into peptide sequences during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.[11]
-
Drug Development : The structural characteristics of BOC-D-GLU-OH make it a valuable building block in the design of pharmaceutical compounds, including the creation of prodrugs to enhance bioavailability.[11][12]
-
Neuroscience Research : It is used in the development of glutamate analogs to study neurotransmitter systems and neurological disorders.[11]
-
Bioconjugation : This compound facilitates the attachment of biomolecules to other molecules or surfaces, which is critical in diagnostics and therapeutic applications.[8][11]
Experimental Protocols
General Synthesis of Boc-Protected D-Glutamic Acid
The synthesis of BOC-D-GLU-OH typically involves the protection of the amino group of D-glutamic acid using di-tert-butyl dicarbonate (Boc₂O).[3][13]
Materials:
-
D-glutamic acid
-
Dioxane
-
1 M Sodium Hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve D-glutamic acid in a 1:1 mixture of dioxane and 1 M aqueous NaOH in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield BOC-D-GLU-OH.[3][13]
Use in Solid-Phase Peptide Synthesis (SPPS) - Boc/Bzl Strategy
BOC-D-GLU-OH is a key reagent in the Boc/Bzl strategy for SPPS. In this methodology, the N-terminal α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups like benzyl (Bzl) esters.
Key Steps:
-
Resin Loading : The C-terminal amino acid is first attached to a solid support (e.g., Merrifield resin).
-
Deprotection : The Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[14]
-
Neutralization : The resulting ammonium salt is neutralized with a base like diisopropylethylamine (DIEA) to liberate the free amine.[14]
-
Coupling : The next Boc-protected amino acid (e.g., BOC-D-GLU-OH, with its side chain protected as a benzyl ester) is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form a new peptide bond.[10][15]
-
Repeat Cycle : The deprotection, neutralization, and coupling steps are repeated to elongate the peptide chain.
-
Cleavage : Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF).[14]
Mandatory Visualizations
Synthesis of BOC-D-GLU-OH
Caption: General workflow for the synthesis of BOC-D-GLU-OH.
BOC-D-GLU-OH in Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow of BOC-D-GLU-OH in a Boc-SPPS cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Glutamate (Glu) Amino Acid - Creative Peptides [creative-peptides.com]
- 5. echemi.com [echemi.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
